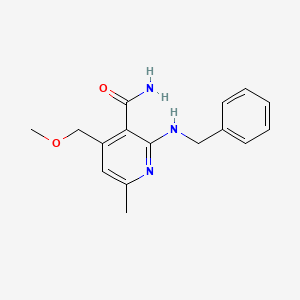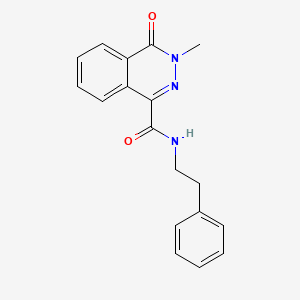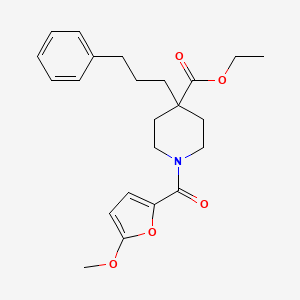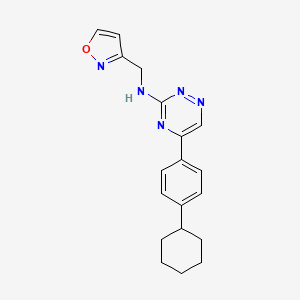
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide, also known as BML-210, is a synthetic compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BML-210 has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide activates Nrf2 by inhibiting the activity of Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2. This results in the upregulation of antioxidant and detoxification genes, leading to the anti-inflammatory, anti-cancer, and neuroprotective effects of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide.
Biochemical and Physiological Effects:
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has been found to modulate several biochemical and physiological processes. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide reduces oxidative stress and inflammation in the brain, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has also been extensively studied, and its mechanism of action is well understood. However, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with. Furthermore, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide. One potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the effects of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of more potent and selective Nrf2 activators based on the structure of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide could lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide involves the reaction of 2-amino-4-methoxymethyl-6-methylpyridine with benzylamine. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using column chromatography. The yield of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide obtained through this method is around 60%.
Wissenschaftliche Forschungsanwendungen
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-8-13(10-21-2)14(15(17)20)16(19-11)18-9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRRXAVYJYPOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)NCC2=CC=CC=C2)C(=O)N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)amino]methyl}-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6139358.png)
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6139364.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6139368.png)
![3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6139376.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6139383.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)
![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)



![2-(1-(cyclohexylmethyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139422.png)
![N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)